molecular formula C14H19NO3 B7514829 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone

1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B7514829
M. Wt: 249.30 g/mol
InChI Key: AKOFIGOPARZEJI-UHFFFAOYSA-N
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Description

1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPE is a ketone derivative of the opioid receptor antagonist naltrexone, which is commonly used in the treatment of opioid addiction.

Mechanism of Action

1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone acts as an antagonist at the mu-opioid receptor, which is involved in the reward pathway of the brain. By blocking the mu-opioid receptor, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone reduces the pleasurable effects of alcohol and other addictive substances, thereby reducing their consumption. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone also inhibits the activity of certain enzymes involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can reduce the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in the reward pathway. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone also reduces the levels of certain inflammatory cytokines and enzymes, leading to its anti-inflammatory effects. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone in lab experiments is its high potency and specificity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, one limitation is that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has a short half-life and requires frequent administration, which can be challenging in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of interest is the development of more potent and longer-acting derivatives of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone for the treatment of alcohol addiction and other addictive disorders. Another area of research is the investigation of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone's anti-inflammatory and anti-cancer properties for the development of new therapies for inflammatory and cancerous diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone and its potential side effects.
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and specificity for the mu-opioid receptor make it a potential candidate for the treatment of alcohol addiction and other addictive disorders. Its anti-inflammatory and anti-cancer properties also make it a potential candidate for the treatment of various inflammatory and cancerous diseases. Future research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone involves the reaction of 3-hydroxypiperidine with 2-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction yields 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone as a white solid, which can be further purified by recrystallization.

Scientific Research Applications

1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is in the treatment of alcohol addiction. Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can reduce alcohol consumption and relapse in rats and mice. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancerous diseases.

properties

IUPAC Name

1-(3-hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-7-3-2-5-11(13)9-14(17)15-8-4-6-12(16)10-15/h2-3,5,7,12,16H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOFIGOPARZEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone

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